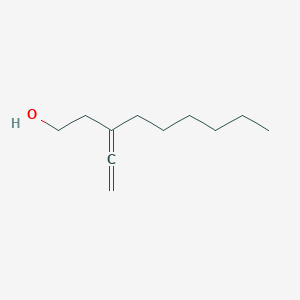
3-Ethenylidenenonan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidenenonan-1-OL is an organic compound with the molecular formula C11H20O It is a primary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a nonane chain with an ethenylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidenenonan-1-OL can be achieved through several methods. One common approach involves the selective hydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol using heterogeneous catalysts with low palladium (Pd) and copper (Cu) contents on alumina . The reaction parameters, such as substrate/catalyst molar ratio, time, temperature, and the nature of the solvent, play crucial roles in determining the reaction outcome.
Industrial Production Methods
Industrial production of this compound typically involves multi-step manipulations from readily available materials. The use of reducing agents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step is common . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidenenonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
3-Ethenylidenenonan-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Ethenylidenenonan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hexyn-1-ol: A precursor in the synthesis of 3-Ethenylidenenonan-1-OL.
3-Hexen-1-ol: An isomer with similar chemical properties.
Nonan-1-ol: A primary alcohol with a similar carbon chain length but lacking the ethenylidene substituent.
Uniqueness
This compound is unique due to its ethenylidene substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
821783-02-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-11(4-2)9-10-12/h12H,2-3,5-10H2,1H3 |
InChI Key |
FXTUYDOFOBMLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C=C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
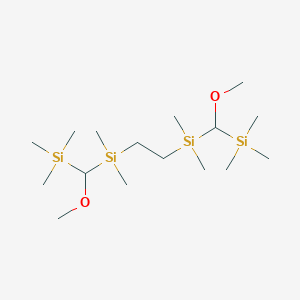
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
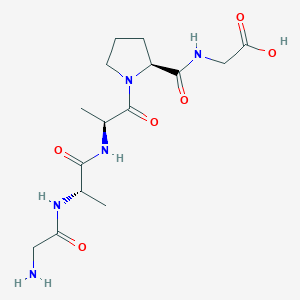
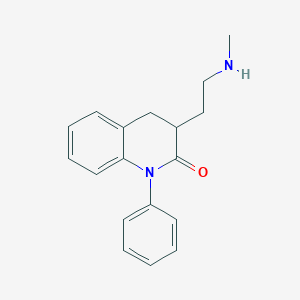
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
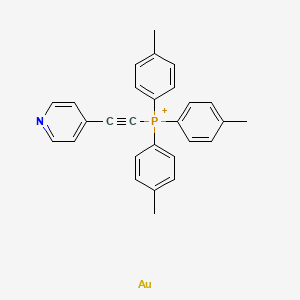

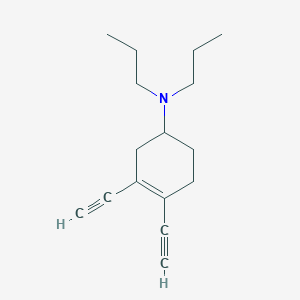
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
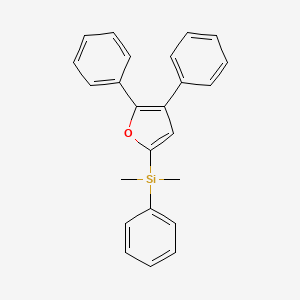
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
